molecular formula C24H22N4O4S B2759205 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione CAS No. 937605-16-8

2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B2759205
CAS No.: 937605-16-8
M. Wt: 462.52
InChI Key: VHCKHVGFKFCTDV-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione is a structurally complex heterocyclic compound featuring a cyclohexane-1,3-dione core substituted with a phenyl group at the 5-position and a sulfonamide-linked pyrimidine moiety at the 2-position. The molecule integrates a sulfonamide bridge (‑SO₂‑NH‑) connecting a 4-methylpyrimidin-2-amine group to an aniline derivative, which is further conjugated to the cyclohexanedione scaffold via a methylene linkage.

The compound’s synthesis likely involves multi-step reactions, including sulfonamide bond formation, nucleophilic substitution, and cyclocondensation. Analogous methods, such as the use of toluenesulfonic acid as a catalyst in pyrimidine-amine coupling (as seen in related compounds), may be applicable .

Properties

IUPAC Name

4-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-16-11-12-25-24(27-16)28-33(31,32)20-9-7-19(8-10-20)26-15-21-22(29)13-18(14-23(21)30)17-5-3-2-4-6-17/h2-12,15,18,29H,13-14H2,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLGVZTCHLFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(CC(CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione, identified by CAS number 937605-16-8, is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C24H22N4O4S
  • Molecular Weight : 462.52 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is often associated with antibacterial and enzyme inhibitory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfonamide moiety suggests potential inhibition of key enzymes such as carbonic anhydrase and various proteases.
  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus providing protection against oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial activity against various strains of bacteria.

Antibacterial Activity

In a study evaluating antibacterial efficacy, the compound was tested against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The results indicated moderate to strong antibacterial activity, particularly against E. coli and S. aureus.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
S. aureus1816
S. typhi1264

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase5.6
Urease3.2

These results suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease through AChE inhibition.

Case Studies

  • Cancer Therapy : In vitro studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction via mitochondrial pathways.
  • Diabetic Models : Research indicated that derivatives of this compound possess hypoglycemic effects in diabetic rat models, potentially through modulation of insulin signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural complexity invites comparisons with other cyclohexane-1,3-dione derivatives and sulfonamide-containing heterocycles. Key analogues include:

Compound Core Structure Key Substituents Functional Groups Biological Relevance Reference
Target Compound Cyclohexane-1,3-dione 5-phenyl, 2-(sulfonamide-pyrimidine) Sulfonamide, pyrimidine, ketone Potential enzyme inhibitor (e.g., kinase or DHFR*)
(1S,2S)-2-((4-((4-(Methylsulfonyl)phenyl)amino)pyrido[4,3-d]pyrimidin-5-one) Pyrido[4,3-d]pyrimidin-5-one 4-(methylsulfonyl)phenyl, cyclohexylamine Sulfonyl, pyrido-pyrimidine Anticancer activity (kinase inhibition)
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione Cyclohexane-1,3-dione 5-(2-furyl), 2-(piperazinyl-ethylamino) Piperazine, furan Antimicrobial or CNS-targeting agents
5-Bromo-2-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine Pyrimidine-2,4-diamine 5-bromo, 4-(pyridinylmethoxy)phenyl Bromine, pyridine Antibacterial or antiviral candidates

Notes:

  • Target Compound vs. Pyrido-Pyrimidinone Derivative : The pyrido-pyrimidinone analogue replaces the cyclohexanedione core with a fused bicyclic system, enhancing aromaticity and rigidity. This likely improves binding affinity to flat enzymatic pockets (e.g., ATP-binding sites in kinases). The sulfonyl group in both compounds suggests shared solubility challenges.
  • Target Compound vs. 5-(2-Furyl) Cyclohexanedione : The furyl and piperazine substituents in the latter improve hydrophilicity and bioavailability compared to the target’s phenyl and sulfonamide groups. Piperazine may also enhance blood-brain barrier penetration, whereas the target compound’s sulfonamide could favor renal excretion.
  • Target Compound vs. However, the target compound’s methylpyrimidine group may confer greater metabolic stability.

Q & A

Q. What are the standard synthetic routes for preparing 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the cyclohexane-1,3-dione core via Claisen or Michael addition reactions.
  • Step 2 : Condensation with 4-aminobenzenesulfonamide derivatives to introduce the sulfonylamino group.
  • Step 3 : Coupling with 4-methylpyrimidin-2-amine under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C).
  • Step 4 : Final purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : To verify aromatic proton environments and substituent positions (e.g., singlet for methyl groups at δ ~2.5 ppm).
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular ion confirmation and fragmentation pattern analysis .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

Methodological strategies include:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve cross-reaction efficiency.
  • Solvent Optimization : Use of polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates.
  • Temperature Control : Stepwise heating (60°C → 100°C) to minimize side reactions like over-condensation .

Q. How should researchers address ambiguous spectral data (e.g., overlapping signals in 1H NMR)?

Advanced resolution techniques:

  • 2D NMR (COSY, HSQC) : To resolve overlapping proton signals and assign carbon-proton correlations.
  • Isotopic Labeling : Use of deuterated analogs to simplify splitting patterns.
  • Computational Modeling : DFT-based chemical shift predictions to validate assignments .

Q. What strategies can elucidate the mechanism of action for observed biological effects?

Integrative approaches:

  • Molecular Docking : Screening against target proteins (e.g., DHFR, COX-2) using AutoDock Vina.
  • Gene Expression Profiling : RNA-seq to identify upregulated/downregulated pathways in treated cells.
  • Metabolomics : LC-MS/MS to track metabolic perturbations linked to bioactivity .

Q. How can contradictory biological activity data across studies be systematically analyzed?

Rigorous meta-analysis frameworks:

  • Variable Harmonization : Standardize assay conditions (e.g., cell line passages, incubation times).
  • Dose-Response Reassessment : IC50/EC50 recalibration using unified protocols.
  • Machine Learning : Cluster analysis to identify outliers or confounding factors (e.g., impurity profiles) .

Q. What methodologies assess the environmental persistence of this compound?

Environmental fate studies:

  • Biodegradation Assays : OECD 301B test to measure microbial degradation rates.
  • Adsorption Studies : Batch experiments with soil/activated charcoal to determine Koc values.
  • Computational Modeling : EPI Suite to predict bioaccumulation and toxicity (BCF/LC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.